

Firsocostat Enantiomers: A Technical Deep-Dive into Discovery and Synthesis

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Compound of Interest		
Compound Name:	Firsocostat (S enantiomer)	
Cat. No.:	B1150415	Get Quote

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Introduction

Firsocostat (GS-0976), a potent, liver-directed, allosteric inhibitor of acetyl-CoA carboxylase (ACC), has emerged as a promising therapeutic agent for the treatment of non-alcoholic steatohepatitis (NASH). Developed by Nimbus Therapeutics and later acquired by Gilead Sciences, this small molecule targets both isoforms of ACC (ACC1 and ACC2), key enzymes in the de novo lipogenesis (DNL) pathway. Firsocostat is the (R)-enantiomer of the active compound. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data on the synthesis of Firsocostat enantiomers, with a focus on the core requirements for researchers in drug development.

Discovery and Rationale

Firsocostat was discovered through a computationally-guided, structure-based drug design approach by Nimbus Therapeutics. The primary target, ACC, is a critical regulator of fatty acid metabolism. The inhibition of ACC is a compelling strategy for NASH as it simultaneously reduces the synthesis of new fatty acids in the liver and promotes the oxidation of existing fatty acids.

Firsocostat is designed for liver-specific delivery, primarily through its uptake by organic anion-transporting polypeptides (OATPs), which are highly expressed in hepatocytes. This targeted



approach aims to maximize therapeutic efficacy in the liver while minimizing potential systemic side effects.

Mechanism of Action

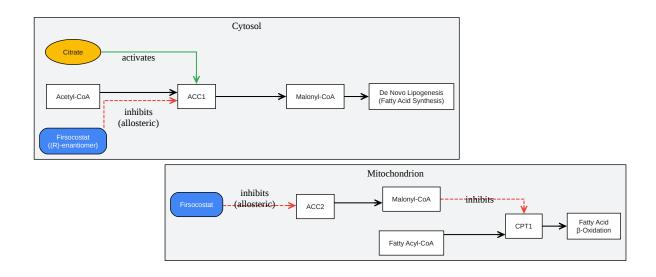
Firsocostat is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2. This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity. By inhibiting ACC, Firsocostat reduces the production of malonyl-CoA, a key metabolite in fatty acid synthesis and a potent inhibitor of fatty acid oxidation.

The dual inhibition of ACC1 and ACC2 by Firsocostat leads to:

- Reduced de novo lipogenesis: Decreased production of fatty acids and triglycerides in the liver.
- Increased fatty acid oxidation: Alleviation of the malonyl-CoA-mediated inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to enhanced mitochondrial beta-oxidation of fatty acids.

Signaling Pathway of Firsocostat's Action





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Caption: Mechanism of Firsocostat's dual inhibition of ACC1 and ACC2.

Quantitative Data on Firsocostat Enantiomers

Firsocostat is the (R)-enantiomer. While the (S)-enantiomer has been synthesized for research purposes, detailed public data on its biological activity is scarce. The available quantitative data for Firsocostat ((R)-enantiomer) is summarized below.

Table 1: In Vitro Potency of Firsocostat ((R)-enantiomer)



Target	IC50 (nM)	Reference
Human ACC1	2.1	
Human ACC2	6.1	_

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Synthesis of Firsocostat Enantiomers

The detailed, step-by-step synthesis protocols for the individual enantiomers of Firsocostat are not readily available in the public domain. However, based on the chemical structure and general principles of medicinal chemistry, the synthesis would likely involve the preparation of a racemic mixture followed by chiral separation, or a stereoselective synthesis of the desired (R)-enantiomer.

General Approach to Racemic Synthesis

A plausible synthetic route to the racemic mixture would involve the coupling of three key fragments:

- A substituted thieno[2,3-d]pyrimidine core.
- A chiral side chain: 2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol.
- An isobutyric acid moiety.

The synthesis would likely proceed through the alkylation of the thienopyrimidine core with a derivative of the chiral side chain, followed by the introduction of the isobutyric acid group.

Chiral Separation

The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.

Experimental Protocol: General Procedure for Chiral HPLC Separation



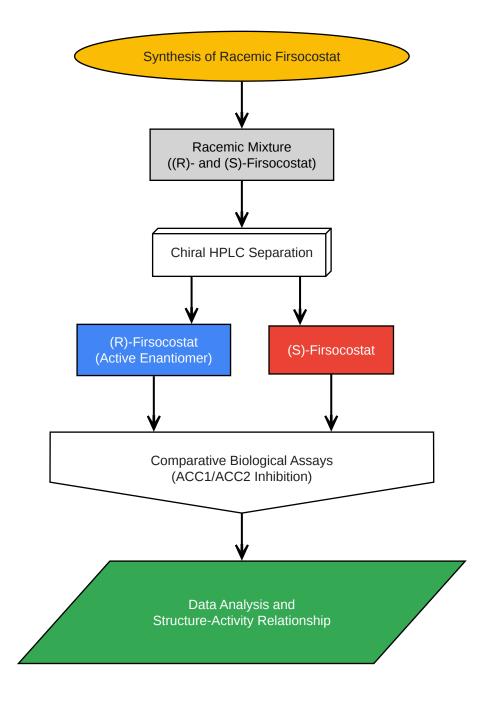




- Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is often effective for separating enantiomers of pharmaceutical compounds.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol
 (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to
 achieve the best separation. For acidic compounds like Firsocostat, a small amount of an
 acidic modifier (e.g., trifluoroacetic acid) may be added to the mobile phase to improve peak
 shape.
- Detection: UV detection at a wavelength where the compound has significant absorbance.
- Flow Rate: Typically around 1 mL/min for analytical scale separations.

Logical Workflow for Enantiomer Synthesis and Separation





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Caption: A logical workflow for the synthesis, separation, and evaluation of Firsocostat enantiomers.

Stereoselective Synthesis

An alternative to chiral separation is a stereoselective synthesis, where the desired (R)-enantiomer is produced directly. This would likely involve the use of a chiral starting material or a chiral catalyst to control the stereochemistry of the key bond-forming reactions. The synthesis



of the chiral side chain, (R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol, would be a critical aspect of this approach.

Experimental Protocols: Key Assays

While specific synthesis protocols for Firsocostat are not publicly detailed, the following outlines the general methodologies for key experiments cited in the evaluation of ACC inhibitors.

ACC Inhibition Assay

• Principle: The activity of ACC is measured by the incorporation of radiolabeled bicarbonate ([14C]HCO₃-) into malonyl-CoA in the presence of acetyl-CoA, ATP, and the enzyme source (recombinant human ACC1 or ACC2).

Procedure:

- Recombinant human ACC1 or ACC2 is incubated with varying concentrations of the test compound (e.g., Firsocostat enantiomers).
- The enzymatic reaction is initiated by the addition of a substrate mixture containing acetyl-CoA, ATP, and [14C]HCO₃-.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- The reaction is stopped, and the amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Firsocostat is a promising, liver-targeted ACC inhibitor for the treatment of NASH, with the (R)-enantiomer being the active pharmaceutical ingredient. While detailed synthetic protocols and comparative data for the (S)-enantiomer are not widely available in the public literature, this guide provides a comprehensive overview of the available information on its discovery, mechanism of action, and the general experimental approaches for the synthesis and







evaluation of its enantiomers. Further research and publication of detailed medicinal chemistry studies will be invaluable to the scientific community for a more complete understanding of the structure-activity relationships of this important class of molecules.

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